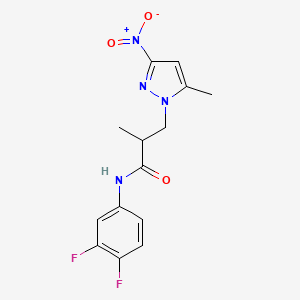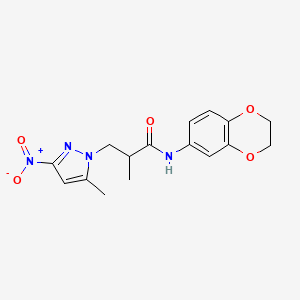![molecular formula C19H14N4O B4377030 N,N-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4377030.png)
N,N-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Vue d'ensemble
Description
N,N-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is known for its significant biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug discovery .
Méthodes De Préparation
The synthesis of N,N-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine derivatives with aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scalable synthetic protocols using heterogeneous catalysts and solvent-free conditions to achieve high yields .
Analyse Des Réactions Chimiques
N,N-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction outcomes . Major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives with enhanced biological activities .
Applications De Recherche Scientifique
N,N-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N,N-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s antimicrobial activity is attributed to its ability to inhibit key enzymes involved in bacterial growth and survival .
Comparaison Avec Des Composés Similaires
N,N-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
2-Cyanopyrazolo[1,5-a]pyrimidine: Known for its anticancer and antimicrobial activities.
5,7-Dimethylpyrazolo[1,5-a]pyrimidine: Exhibits promising antimicrobial and antitumor properties.
7-Phenylpyrazolo[1,5-a]pyrimidine: Shows significant antitumor activity against HepG-2 cells.
The uniqueness of this compound lies in its dual phenyl substitution, which enhances its biological activity and makes it a valuable compound for further research and development .
Propriétés
IUPAC Name |
N,N-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c24-19(17-14-18-20-12-7-13-22(18)21-17)23(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCYNGHWPZCANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=NN4C=CC=NC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,4-difluorophenoxy)methyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzamide](/img/structure/B4376948.png)
![2-[(2,4-difluorophenoxy)methyl]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide](/img/structure/B4376955.png)
![4-({2-[(2,4-difluorophenoxy)methyl]benzoyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4376972.png)
![4-({2-[(2,4-difluorophenoxy)methyl]benzoyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4376980.png)
![4-({2-[(2,4-difluorophenoxy)methyl]benzoyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4376984.png)
![4-({2-[(2,4-difluorophenoxy)methyl]benzoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4376985.png)


![N-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4377014.png)
![N-[4-(SEC-BUTYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4377015.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4377029.png)
![N-(5-bromoquinolin-8-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4377031.png)
![N-(5-bromopyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4377034.png)
![N-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4377046.png)
